molecular formula C7H11ClHg B14486159 Chloro[(cyclohex-1-en-1-yl)methyl]mercury CAS No. 64120-44-1

Chloro[(cyclohex-1-en-1-yl)methyl]mercury

Cat. No.: B14486159
CAS No.: 64120-44-1
M. Wt: 331.21 g/mol
InChI Key: OCSMIRPHOGIRLK-UHFFFAOYSA-M
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Description

Chloro[(cyclohex-1-en-1-yl)methyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a cyclohex-1-en-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[(cyclohex-1-en-1-yl)methyl]mercury typically involves the reaction of cyclohex-1-en-1-ylmethyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures due to the toxic nature of mercury compounds. The use of automated systems and closed reactors can help minimize exposure and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Chloro[(cyclohex-1-en-1-yl)methyl]mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can replace the chloro group in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various organomercury derivatives.

Scientific Research Applications

Chloro[(cyclohex-1-en-1-yl)methyl]mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound can be employed in studies involving mercury’s biological effects and interactions with biomolecules.

    Medicine: Research into potential therapeutic applications and toxicity studies.

    Industry: Utilized in the development of materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism by which Chloro[(cyclohex-1-en-1-yl)methyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction with biological molecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-methylcyclohexane: Similar in structure but lacks the mercury center.

    Cyclohexenone: Contains a cyclohexene ring but differs in functional groups.

    Benzene, [(cyclohex-1-en-1-yl)methyl]-: Similar cyclohexenylmethyl group but bonded to a benzene ring instead of mercury.

Uniqueness

Chloro[(cyclohex-1-en-1-yl)methyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

64120-44-1

Molecular Formula

C7H11ClHg

Molecular Weight

331.21 g/mol

IUPAC Name

chloro(cyclohexen-1-ylmethyl)mercury

InChI

InChI=1S/C7H11.ClH.Hg/c1-7-5-3-2-4-6-7;;/h5H,1-4,6H2;1H;/q;;+1/p-1

InChI Key

OCSMIRPHOGIRLK-UHFFFAOYSA-M

Canonical SMILES

C1CCC(=CC1)C[Hg]Cl

Origin of Product

United States

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